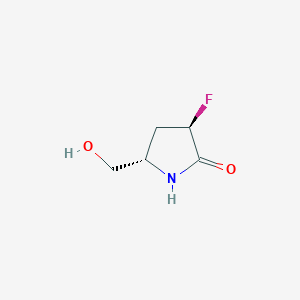

(3R,5S)-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one

Description

(3R,5S)-3-Fluoro-5-(hydroxymethyl)pyrrolidin-2-one is a fluorinated pyrrolidinone derivative with the molecular formula C₆H₈FNO₂ (molecular weight: 141.21 g/mol) . Its structure features a five-membered lactam ring (pyrrolidin-2-one) with a hydroxymethyl group at the 5S position and a fluorine atom at the 3R position. The compound is cataloged under identifiers such as EN300-25094555 and is commercially available for research purposes . Pyrrolidinone derivatives are widely explored in medicinal chemistry due to their structural versatility, metabolic stability, and ability to mimic peptide bonds .

Properties

Molecular Formula |

C5H8FNO2 |

|---|---|

Molecular Weight |

133.12 g/mol |

IUPAC Name |

(3R,5S)-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one |

InChI |

InChI=1S/C5H8FNO2/c6-4-1-3(2-8)7-5(4)9/h3-4,8H,1-2H2,(H,7,9)/t3-,4+/m0/s1 |

InChI Key |

MEFURQKDWBGYNF-IUYQGCFVSA-N |

Isomeric SMILES |

C1[C@H](NC(=O)[C@@H]1F)CO |

Canonical SMILES |

C1C(NC(=O)C1F)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of scalable reactions and efficient purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the carbonyl group results in a hydroxyl group .

Scientific Research Applications

(3R,5S)-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,5S)-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s overall activity .

Comparison with Similar Compounds

Structural Analogues of Pyrrolidin-2-One Derivatives

Key Observations

Stereochemistry : The (3R,5S) configuration in the target compound distinguishes it from analogues like (3R,5R)-configured derivatives, which exhibit different spatial orientations of substituents. This impacts binding affinity and metabolic pathways .

Substituent Effects: Fluorine: Introduces electronegativity and metabolic resistance, reducing oxidative degradation compared to non-fluorinated analogues . Hydroxymethyl: Enhances aqueous solubility and hydrogen-bonding capacity, contrasting with lipophilic groups like trifluoromethyl or biphenyl .

Biological Activity: While the target compound lacks explicit activity data in the provided evidence, structurally similar compounds show varied applications: Antiviral Potential: Hydroxymethyl-containing pyrrolidinones (e.g., ) exhibit low cytotoxicity but poor HIV inhibition . Enzyme Inhibition: Trifluoromethyl groups () may inhibit enzymes like kinases or proteases due to strong electron-withdrawing effects .

Biological Activity

(3R,5S)-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C5H8FNO2

- Molecular Weight : 151.11 g/mol

- CAS Number : 255903-84-5

Antiviral Properties

Recent studies have highlighted the antiviral potential of pyrrolidine derivatives, including this compound. Research indicates that compounds with similar structures can act as main protease inhibitors, which are crucial in the lifecycle of viruses such as SARS-CoV-2. These inhibitors prevent viral replication by blocking the proteolytic processing of viral polyproteins .

The mechanism through which this compound exerts its effects may involve:

- Inhibition of Key Enzymes : The compound is believed to inhibit viral proteases, thus disrupting the viral replication cycle.

- Modulation of Cellular Pathways : Similar compounds have shown the ability to modulate various signaling pathways within host cells, potentially enhancing the immune response against viral infections .

Study 1: Antiviral Efficacy

A study published in a patent application demonstrated that pyrrolidine derivatives exhibit significant antiviral activity. The research focused on the structure-activity relationship (SAR) of these compounds, revealing that modifications at specific positions enhance their potency against viral targets .

Study 2: Comparative Analysis with Other Compounds

A comparative analysis was conducted between this compound and other pyrrolidine derivatives. The results indicated that while many derivatives exhibited antiviral properties, this compound showed a unique profile with enhanced selectivity and potency against specific strains of viruses .

Data Table: Biological Activity Overview

| Property | This compound | Comparison Compound |

|---|---|---|

| Molecular Weight | 151.11 g/mol | 145.12 g/mol (similar pyrrolidine) |

| Antiviral Activity | Yes | Yes |

| Mechanism | Protease inhibition | Protease inhibition |

| Selectivity | High | Moderate |

| SAR Insights | Enhanced potency with fluorination | Varies with substitutions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.